ONO-RS-082

Description

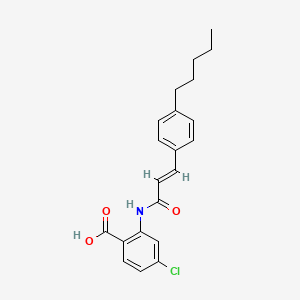

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVFITMPFHDRBZ-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244231 | |

| Record name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99754-06-0 | |

| Record name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099754060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino] benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ONO-RS-082: A Technical Guide to its Mechanism of Action as a Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible small molecule inhibitor of phospholipase A2 (PLA2), a critical enzyme family involved in the production of inflammatory lipid mediators. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its inhibitory effects on PLA2 and the subsequent impact on downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, this guide presents a potential, though less characterized, antibiotic mechanism of action for this compound.

Core Mechanism of Action: Inhibition of Phospholipase A2

This compound functions as a direct inhibitor of phospholipase A2 (PLA2) enzymes.[1] PLA2s are responsible for the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid and lysophospholipids.[2][3] This enzymatic step is the rate-limiting factor in the biosynthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins and leukotrienes, which are key mediators of inflammation.[3] this compound is a cell-permeable compound, allowing it to act on intracellular PLA2 enzymes, and has demonstrated activity in ex vivo preparations.

The primary mechanism of this compound involves the reversible inhibition of Ca2+-independent phospholipase A2 (iPLA2).[4] By blocking the active site of PLA2, this compound prevents the liberation of arachidonic acid from the cell membrane. This, in turn, suppresses the production of various pro-inflammatory eicosanoids.

Impact on Arachidonic Acid Cascade

The inhibition of PLA2 by this compound has significant downstream effects on the arachidonic acid cascade. By preventing the release of arachidonic acid, this compound effectively curtails the substrate available for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to a reduction in the synthesis of prostaglandins and leukotrienes, respectively. This has been experimentally demonstrated through the observed prevention of prostaglandin E2 (PGE2) release and the inhibition of thromboxane production in human platelets.[1][4]

References

ONO-RS-082: A Technical Guide to a Ca2+-Independent Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2), a key enzyme in the production of lipid signaling molecules. By blocking the hydrolysis of phospholipids at the sn-2 position, this compound effectively prevents the release of arachidonic acid, the precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and thromboxanes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its role in cellular signaling pathways.

Core Mechanism of Action

Calcium-independent phospholipase A2 (iPLA2) is a member of the phospholipase A2 superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids. This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid. Both of these products can act as signaling molecules or be further metabolized to generate a cascade of bioactive lipids known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), which are deeply involved in inflammatory processes.[1][2]

This compound is a reversible inhibitor of iPLA2.[2] Its inhibitory action is specific, as it has been shown not to inhibit phospholipase C (PLC) even at high concentrations.[3] By preventing the initial release of arachidonic acid, this compound effectively curtails the entire downstream eicosanoid signaling cascade. This makes it a valuable tool for studying the roles of iPLA2 in various physiological and pathological processes and a potential therapeutic agent for inflammatory diseases.

Quantitative Inhibitory Data

The inhibitory potency of this compound against PLA2 has been determined by various suppliers, with some discrepancies in the reported half-maximal inhibitory concentration (IC50) values. The available data on its in vitro and in vivo effects are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Enzyme Source/Assay Condition | Reference(s) |

| IC50 | 1.0 µM | Phospholipase A (PLA) | [3] |

| IC50 | 7.0 µM | Phospholipase A2 (PLA2) | |

| Specificity | No inhibition of PLC at 100 µM | --- | [3] |

Table 2: Summary of In Vitro Cellular Effects of this compound

| Cell Line | Concentration | Incubation Time | Effect | Reference(s) |

| A549 (human lung epithelial cells) | 10 µM | 2-hour pretreatment | Largely prevented P. aeruginosa-induced PGE2 release. | [3] |

| Human Platelets | 3.5 µM | --- | Inhibited epinephrine-stimulated thromboxane production. | --- |

| Polymorphonuclear cells (PMNs) | 10 µM | --- | Prevented P. aeruginosa-induced transepithelial migration. | [3] |

Table 3: Summary of In Vivo Effects of this compound

| Animal Model | Dosage | Administration Route | Treatment Duration | Effect | Reference(s) |

| Monocrotaline-induced pulmonary hypertension (PH) rat model | 50 mg/kg/day | Not specified | 21 days (preventive) | Reduced the development of PH. | [3] |

Signaling and Experimental Workflow Visualizations

To better illustrate the mechanism of action and experimental design, the following diagrams were generated using Graphviz (DOT language).

Signaling Pathway of iPLA2 and Inhibition by this compound

Experimental Workflow for In Vitro Inhibition Assay

Detailed Experimental Protocols

The following are representative protocols for assays used to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific experimental conditions.

Protocol: In Vitro PLA2 Activity Inhibition Assay (Colorimetric)

This protocol is a general method to determine the IC50 of an inhibitor for PLA2 activity.

Materials:

-

Purified PLA2 enzyme

-

This compound

-

PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)

-

Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine (diheptanoyl Thio-PC)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

-

DMSO (for dissolving inhibitor)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to achieve a range of final assay concentrations. Include a vehicle control (DMSO in Assay Buffer).

-

Reconstitute the PLA2 enzyme in Assay Buffer to a working concentration that yields a linear reaction rate.

-

Prepare the Substrate Solution by dissolving diheptanoyl Thio-PC and DTNB in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Execution:

-

To each well of a 96-well plate, add 10 µL of the diluted this compound or vehicle control.

-

Add 10 µL of the PLA2 enzyme solution to each well.

-

Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 200 µL of the Substrate Solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the absorbance at 414 nm in kinetic mode, taking readings every minute for 15-30 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Prostaglandin E2 (PGE2) Release Assay in A549 Cells

This protocol describes how to measure the inhibitory effect of this compound on PGE2 release from cultured cells.

Materials:

-

A549 human lung epithelial cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound

-

Stimulating agent (e.g., Pseudomonas aeruginosa supernatant, IL-1β, or other inflammatory stimulus)

-

Phosphate-Buffered Saline (PBS)

-

Commercial Prostaglandin E2 ELISA Kit

-

24-well cell culture plates

Procedure:

-

Cell Culture:

-

Seed A549 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

-

-

Inhibitor Treatment:

-

On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with sterile PBS.

-

Add fresh, serum-free medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) to the wells.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

-

Cellular Stimulation:

-

After the pre-incubation period, add the stimulating agent to the wells (except for the unstimulated control wells).

-

Incubate for a predetermined time (e.g., 6-24 hours) to allow for PGE2 production and release into the medium.

-

-

Sample Collection and Analysis:

-

Following the stimulation period, carefully collect the supernatant from each well.

-

Centrifuge the supernatants briefly to pellet any detached cells or debris.

-

Measure the concentration of PGE2 in the cleared supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.

-

-

Data Analysis:

-

Generate a standard curve according to the ELISA kit protocol.

-

Calculate the concentration of PGE2 in each sample.

-

Determine the percent inhibition of PGE2 release for each this compound concentration compared to the stimulated vehicle control.

-

Conclusion

This compound is a well-characterized, potent, and reversible inhibitor of Ca2+-independent phospholipase A2. Its ability to block the production of arachidonic acid and subsequent eicosanoid synthesis makes it an invaluable research tool for dissecting the complex roles of iPLA2 in cellular signaling, inflammation, and disease. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its potential as a therapeutic agent for a range of inflammatory conditions.

References

The Role of ONO-RS-082 in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme pivotal in the generation of lipid second messengers. By attenuating the activity of iPLA2, this compound modulates critical signal transduction pathways, primarily by curtailing the arachidonic acid cascade and consequently the production of pro-inflammatory eicosanoids such as prostaglandins and thromboxanes. This targeted inhibition also imparts significant effects on intracellular membrane dynamics, notably disrupting endosomal trafficking and the structural integrity of the Golgi apparatus. Emerging evidence further suggests a regulatory role for PLA2 in the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, positioning this compound as a valuable tool for dissecting these complex pathways and as a potential therapeutic agent in inflammatory and proliferative disorders. This guide provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for its study, and quantitative data on its inhibitory effects.

Introduction to this compound

This compound is a synthetic molecule that exhibits high specificity as a reversible inhibitor of calcium-independent phospholipase A2 (iPLA2).[1][2] PLA2 enzymes are responsible for the hydrolysis of the sn-2 fatty acyl bond of phospholipids, a rate-limiting step in the liberation of arachidonic acid.[3] The calcium-independent isoform, iPLA2, is implicated in a variety of cellular processes beyond inflammation, including membrane remodeling and signal transduction. The ability of this compound to selectively inhibit this enzyme makes it an invaluable molecular probe for elucidating the multifaceted roles of iPLA2 in cellular signaling.

Core Mechanism of Action: Inhibition of Phospholipase A2

The primary mechanism of action of this compound is its direct inhibition of iPLA2 activity. This inhibition prevents the release of arachidonic acid from membrane phospholipids, thereby blocking the initial step of the arachidonic acid cascade.

Quantitative Inhibition Data

The inhibitory potency of this compound against PLA2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its efficacy.

| Enzyme Target | Reported IC50 | Reference |

| Phospholipase A2 (general) | 1.0 µM | [4] |

| Phospholipase A2 (general) | 7.0 µM |

Modulation of Downstream Signal Transduction Pathways

The inhibition of iPLA2 by this compound initiates a cascade of downstream effects on several key signaling pathways.

The Arachidonic Acid Cascade

By blocking the release of arachidonic acid, this compound effectively suppresses the synthesis of a wide array of bioactive lipid mediators known as eicosanoids. This includes prostaglandins and thromboxanes, which are potent signaling molecules involved in inflammation, immunity, and hemostasis. For instance, this compound has been shown to inhibit epinephrine-stimulated thromboxane production in human platelets.[3]

MAP Kinase and NF-κB Pathways

Phospholipase A2 activity has been implicated in the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][3][5][6][7] These pathways are central to cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of sPLA2 IIa has been shown to attenuate NF-κB activity and promote apoptosis in lung cancer cells.[5][6] Furthermore, inhibition of calcium-independent PLA2 can activate the p38 MAPK signaling pathway.[1] While direct studies with this compound are limited, its inhibitory action on PLA2 suggests a potential role in modulating these critical signaling cascades.

Intracellular Membrane Trafficking

This compound has been demonstrated to disrupt the formation of endosome tubules and interfere with the maintenance of the Golgi complex.[3] This indicates a role for iPLA2 in the dynamic processes of membrane remodeling that are essential for vesicular transport and the proper functioning of the secretory and endocytic pathways.

Experimental Protocols

Phospholipase A2 (PLA2) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PLA2 activity.

Materials:

-

Purified PLA2 enzyme

-

Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

This compound

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer and phospholipid substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified PLA2 enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Extract the liberated fatty acids.

-

Quantify the amount of released fatty acid using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Measurement of Thromboxane Production

This protocol outlines a method to measure the effect of this compound on thromboxane B2 (a stable metabolite of thromboxane A2) production in platelets.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonist (e.g., epinephrine, collagen, or arachidonic acid)

-

This compound

-

Enzyme-linked immunosorbent assay (ELISA) kit for thromboxane B2 (TXB2)

Procedure:

-

Pre-incubate PRP or washed platelets with varying concentrations of this compound or vehicle control.

-

Stimulate the platelets with an agonist to induce thromboxane production.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by centrifugation to pellet the platelets.

-

Collect the supernatant.

-

Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Compare TXB2 levels in this compound-treated samples to the vehicle control to determine the inhibitory effect.

Western Blot Analysis of MAPK Activation

This protocol describes the detection of MAPK activation (phosphorylation) by Western blotting.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the phosphorylated form of the MAPK of interest.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the MAPK to normalize for protein loading.

NF-κB Nuclear Translocation Assay

This protocol outlines an immunofluorescence-based method to assess the effect of this compound on NF-κB nuclear translocation.

Materials:

-

Cells grown on coverslips

-

This compound

-

Stimulus to induce NF-κB translocation (e.g., TNF-α)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against an NF-κB subunit (e.g., p65)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat cells with this compound or vehicle.

-

Stimulate cells with an NF-κB activating agent.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific binding sites.

-

Incubate with the primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of NF-κB translocation.

Conclusion

This compound serves as a critical research tool for investigating the complex roles of iPLA2 in cellular signaling. Its ability to potently and reversibly inhibit this enzyme allows for the detailed examination of the arachidonic acid cascade and its downstream consequences. Furthermore, the effects of this compound on intracellular membrane dynamics and its potential to modulate the MAPK and NF-κB pathways highlight the diverse functions of iPLA2 in cellular homeostasis and disease. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate mechanisms of this compound and the broader implications of iPLA2 inhibition in various physiological and pathological contexts. As our understanding of these pathways continues to evolve, the utility of selective inhibitors like this compound in both basic research and drug development will undoubtedly expand.

References

- 1. Inhibition of calcium-independent phospholipase A2 activates p38 MAPK signaling pathways during cytostasis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation into the involvement of phospholipases A2 and MAP kinases in modulation of AA release and cell growth in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase A2 inhibitors and leukotriene synthesis inhibitors block TNF-induced NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Phospholipase A2-mediated activation of mitogen-activated protein kinase by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme critical in various cellular signaling pathways. This technical guide provides an in-depth overview of the primary research applications of this compound, focusing on its role in the study of the arachidonic acid cascade and intracellular membrane trafficking. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate its use in a research setting.

Core Properties and Mechanism of Action

This compound, with the chemical name 2-(p-Amylcinnamoyl)amino-4-chlorobenzoic acid, is a cell-permeable compound that specifically targets and inhibits the activity of phospholipase A2 (PLA2) enzymes.[1] PLA2s are responsible for hydrolyzing the sn-2 position of glycerophospholipids, leading to the release of fatty acids and lysophospholipids. This compound exhibits a reversible inhibitory action, making it a valuable tool for studying the dynamic roles of PLA2 in cellular processes.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized in various systems, with IC50 values varying depending on the specific PLA2 isoform and the experimental conditions.

| Parameter | Value | System/Assay | Reference |

| IC50 | 7 µM | Purified guinea pig lung PLA2 | |

| IC50 | 1.0 µM | PLA2 | N/A |

| Inhibition | 86% at 3.5 µM | Epinephrine-stimulated thromboxane production in human platelets | N/A |

Primary Research Application 1: Interrogation of the Arachidonic Acid Cascade

A major application of this compound is in the study of the arachidonic acid (AA) cascade. By inhibiting PLA2, this compound blocks the initial step of this pathway: the release of arachidonic acid from membrane phospholipids. This prevents the subsequent synthesis of pro-inflammatory and signaling lipids known as eicosanoids, which include prostaglandins and thromboxanes.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of PLA2 in the arachidonic acid cascade and the point of inhibition by this compound.

Experimental Protocol: Inhibition of Thromboxane Production in Human Platelets

This protocol is based on the methodology described in studies investigating the effect of this compound on platelet activation.

-

Platelet Preparation:

-

Isolate human platelets from whole blood using standard differential centrifugation techniques to obtain platelet-rich plasma (PRP).

-

Adjust the platelet concentration in a suitable buffer (e.g., Tyrode's buffer) to a standardized value.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Pre-incubate the platelet suspension with the desired concentration of this compound (e.g., 3.5 µM) or vehicle control (DMSO) for a specified time at 37°C.

-

-

Platelet Stimulation:

-

Induce platelet activation and thromboxane synthesis by adding an agonist, such as epinephrine.

-

-

Quantification of Thromboxane:

-

Terminate the reaction after a defined incubation period.

-

Pellet the platelets by centrifugation.

-

Measure the concentration of thromboxane B2 (a stable metabolite of thromboxane A2) in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of thromboxane production in the this compound-treated samples relative to the vehicle-treated controls.

-

Primary Research Application 2: Investigating Endosome-to-Golgi Trafficking

This compound has been instrumental in revealing the role of PLA2 in the formation of membrane tubules from endosomes and the Golgi complex.[1] This process is crucial for the recycling of receptors and other molecules within the cell. Inhibition of PLA2 by this compound disrupts these trafficking pathways in a concentration-dependent manner.[2]

Signaling Pathway: Endosome-to-Golgi Retrograde Transport

The following diagram illustrates the key steps in endosome-to-Golgi trafficking and the involvement of PLA2.

Experimental Protocol: Assessing Transferrin Recycling Inhibition

This protocol is adapted from studies examining the effects of this compound on endocytic trafficking.[2]

-

Cell Culture and Labeling:

-

Culture a suitable cell line (e.g., HeLa cells) on coverslips.

-

To label the endocytic compartments, incubate the cells with fluorescently labeled transferrin (e.g., Tf-FITC) for a defined period (e.g., 45 minutes) at 37°C.

-

-

Inhibitor Treatment and Chase:

-

Prepare a stock solution of this compound in DMSO.

-

After the labeling period, wash the cells to remove unbound transferrin.

-

Incubate the cells in a chase medium (without labeled transferrin) containing various concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control for a specific duration (e.g., 40 minutes).

-

-

Microscopy and Image Analysis:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to assess the localization of the fluorescently labeled transferrin. In control cells, transferrin will be cleared from the cell or recycled to the perinuclear recycling compartment. In this compound-treated cells, a concentration-dependent block in trafficking will be observed, with transferrin accumulating in peripheral endosomes.

-

Experimental Workflow: In Vitro Inhibition Assay

The following diagram outlines a general workflow for an in vitro experiment using this compound.

Other Notable Research Applications

-

Inflammation and Immunity: this compound has been used to study the role of PLA2 in inflammatory responses, such as polymorphonuclear leukocyte (PMN) migration and the production of inflammatory mediators.

-

Pulmonary Hypertension: In animal models, this compound has been investigated for its effects on the development of pulmonary hypertension.

-

Insulin Secretion: The compound has been used to probe the involvement of PLA2 in glucose-stimulated insulin secretion from pancreatic islets.

Conclusion

This compound is a valuable pharmacological tool for dissecting the multifaceted roles of calcium-independent phospholipase A2 in cellular physiology and pathophysiology. Its ability to reversibly inhibit the production of arachidonic acid and its metabolites, as well as its impact on fundamental processes like intracellular trafficking, makes it a cornerstone reagent for researchers in cell biology, pharmacology, and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application of this compound in a research context.

References

The Role of ONO-RS-082 in Elucidating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. By blocking the activity of PLA2, this compound serves as an invaluable tool for studying the intricate mechanisms of inflammatory responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in experimental models of inflammation. Detailed experimental protocols, quantitative data from key studies, and visualizations of the relevant signaling pathways are presented to facilitate its use in research and drug development.

Introduction to this compound

This compound is a synthetic small molecule that exhibits inhibitory activity against both calcium-independent phospholipase A2 (iPLA2) and secretory phospholipase A2 (sPLA2)[1]. The inhibition of these enzymes prevents the liberation of arachidonic acid from membrane phospholipids, a rate-limiting step in the biosynthesis of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. This targeted action makes this compound a specific and effective pharmacological tool for investigating the roles of PLA2-mediated signaling in a variety of inflammatory conditions.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the enzymatic activity of phospholipase A2. This inhibition prevents the hydrolysis of the sn-2 position of glycerophospholipids, thereby blocking the release of arachidonic acid.

The Phospholipase A2 Inflammatory Pathway

The inhibition of PLA2 by this compound disrupts a key signaling cascade that leads to the production of inflammatory mediators. A simplified representation of this pathway is illustrated below.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 for PLA2 | 1.0 µM | Not specified | [1] |

| IC50 for PLA2 | 7 µM | Guinea pig lung |

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| P. aeruginosa-induced PMN transepithelial migration | 10 µM | Complete blockage of HXA3-mediated migration and significant prevention of PGE2 release. | [1] |

| Rat model of monocrotaline-induced pulmonary hypertension | 50 mg/kg/day | Reduction in the development of pulmonary hypertension with long-term preventive treatment. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments involving this compound.

In Vitro Inhibition of PLA2 Activity

This protocol describes a general method to assess the inhibitory effect of this compound on PLA2 activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified PLA2 enzyme in a suitable buffer (e.g., Tris-HCl with CaCl2).

-

Prepare a substrate solution containing radiolabeled phospholipids (e.g., 14C-phosphatidylethanolamine) in the same buffer.

-

Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, add the PLA2 enzyme solution.

-

Add the desired concentration of this compound or vehicle control to the enzyme solution and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

-

Termination and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., a mixture of butanol, pyridine, and acetic acid).

-

Vortex the tubes and centrifuge to separate the phases.

-

Collect the organic phase containing the liberated radiolabeled fatty acids.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PLA2 inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This protocol outlines a standard in vivo model to evaluate the anti-inflammatory effects of this compound.

Protocol:

-

Animals:

-

Use male Wistar rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals in a controlled environment with free access to food and water.

-

-

Experimental Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer this compound (e.g., 10, 30, 50 mg/kg) or vehicle control (e.g., saline with a small percentage of DMSO) intraperitoneally (i.p.).

-

After 30 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.

-

Calculate the percentage of inhibition of edema for each this compound-treated group compared to the vehicle control group using the following formula:

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of phospholipase A2 in inflammatory processes. Its ability to specifically inhibit the production of arachidonic acid and its downstream inflammatory mediators allows for the detailed study of this critical signaling pathway. The experimental protocols and quantitative data provided in this guide serve as a resource for researchers and scientists aiming to utilize this compound in their studies of inflammation and for professionals in the field of drug development exploring PLA2 as a therapeutic target. Further research with this compound will undoubtedly continue to shed light on the complex mechanisms of inflammation and aid in the development of novel anti-inflammatory therapies.

References

ONO-RS-082: A Technical Guide to its Inhibitory Effect on Platelet Thromboxane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, plays a pivotal role in hemostasis and thrombosis. Its synthesis in platelets is initiated by the liberation of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2). ONO-RS-082, a known inhibitor of PLA2, has been identified as a significant modulator of this pathway, effectively reducing the production of thromboxane. This technical guide provides an in-depth overview of the mechanism of action of this compound on thromboxane synthesis in platelets, supported by experimental data, detailed protocols, and pathway visualizations.

Mechanism of Action: Inhibition of Phospholipase A2

This compound exerts its inhibitory effect on thromboxane synthesis by targeting phospholipase A2 (PLA2), the enzyme responsible for the initial and rate-limiting step in the arachidonic acid cascade. By inhibiting PLA2, this compound prevents the release of arachidonic acid from the platelet membrane phospholipids. This substrate deprivation effectively halts the downstream synthesis of thromboxane A2.

The thromboxane synthesis pathway, and the specific inhibitory point of this compound, is depicted in the following signaling pathway diagram.

Caption: Signaling pathway of thromboxane A2 synthesis in platelets and the inhibitory action of this compound.

Quantitative Data on the Inhibitory Effect of this compound

The inhibitory potency of this compound on PLA2 and its downstream effect on thromboxane production have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for PLA2 Inhibition | 1.0 µM | Not specified | [Source with this value] |

| IC50 for PLA2 Inhibition | 7.0 µM | Purified guinea pig lung PLA2 | [Source with this value] |

Table 1: In vitro inhibitory concentration (IC50) of this compound on Phospholipase A2.

| Agonist | This compound Concentration | Inhibition of Thromboxane Production | Platelet Source | Reference |

| Epinephrine | 3.5 µM | 86% | Human Platelets | [Source with this value] |

Table 2: Inhibition of agonist-stimulated thromboxane production in human platelets by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on thromboxane synthesis in platelets.

Preparation of Human Platelets

A standardized protocol for the isolation of human platelets is crucial for reproducible results.

Caption: Experimental workflow for the preparation of washed human platelets.

Protocol Details:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

First Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

-

PRP Collection: Carefully aspirate the upper PRP layer.

-

Second Centrifugation: Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Washing: Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in a suitable buffer, such as Tyrode's buffer, containing apyrase to prevent platelet activation.

-

Platelet Counting: Determine the platelet concentration using a hematology analyzer and adjust to the desired concentration for the specific assay.

Measurement of Arachidonic Acid Release

This assay directly measures the activity of PLA2 by quantifying the release of radiolabeled arachidonic acid from platelet membranes.

Protocol Details:

-

Platelet Labeling: Incubate washed platelets with [³H]-arachidonic acid for a specified time (e.g., 90 minutes at 37°C) to allow for its incorporation into membrane phospholipids.

-

Washing: Wash the labeled platelets to remove unincorporated [³H]-arachidonic acid.

-

Incubation with this compound: Pre-incubate the labeled platelets with various concentrations of this compound or vehicle control for a defined period.

-

Stimulation: Induce platelet activation and arachidonic acid release by adding an agonist such as epinephrine or thrombin.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

-

Lipid Extraction and Separation: Extract the lipids and separate the free arachidonic acid from the phospholipids using thin-layer chromatography (TLC).

-

Quantification: Scrape the area of the TLC plate corresponding to arachidonic acid and quantify the radioactivity using liquid scintillation counting.

Quantification of Thromboxane B2 (TXB2) Production

Since TXA2 is highly unstable, its production is typically quantified by measuring its stable, inactive metabolite, thromboxane B2 (TXB2), using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Caption: Experimental workflow for the measurement of thromboxane B2 (TXB2) production.

Protocol Details:

-

Platelet Preparation: Use washed human platelets prepared as described in Protocol 1.

-

Incubation with Inhibitor: Pre-incubate the platelets with varying concentrations of this compound or a vehicle control.

-

Stimulation: Initiate thromboxane synthesis by adding a platelet agonist (e.g., epinephrine, collagen, or thrombin).

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 5 minutes) at 37°C with gentle agitation.

-

Reaction Termination: Stop the reaction by adding a cyclooxygenase inhibitor such as indomethacin to prevent further thromboxane synthesis and by placing the samples on ice.

-

Sample Preparation: Centrifuge the samples to pellet the platelets and collect the supernatant.

-

TXB2 Measurement: Quantify the concentration of TXB2 in the supernatant using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

Conclusion

This compound is a potent inhibitor of thromboxane synthesis in platelets, acting through the direct inhibition of phospholipase A2. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the effects of this compound and other PLA2 inhibitors on platelet function. The provided diagrams offer a clear visualization of the underlying signaling pathways and experimental workflows, facilitating a deeper understanding of the mechanism of action of this compound. Further research, particularly focusing on detailed dose-response studies and in vivo efficacy, will be crucial in fully elucidating the therapeutic potential of this compound as an antiplatelet agent.

Unraveling the Reversibility of ONO-RS-082 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reversible inhibition mechanism of ONO-RS-082, a notable inhibitor of phospholipase A2 (PLA2). This document provides a comprehensive overview of the available data, detailed experimental methodologies for assessing reversibility, and a visualization of the relevant biological pathways.

Executive Summary

This compound, chemically known as 2-(p-Amylcinnamoyl)amino-4-chlorobenzoic acid, is recognized as a reversible inhibitor of Ca2+-independent phospholipase A2 (iPLA2).[1] Its primary mechanism of action involves the modulation of the PLA2 enzyme, which plays a critical role in various cellular signaling pathways by releasing fatty acids from phospholipids. The reversibility of an inhibitor is a crucial parameter in drug development, influencing its pharmacokinetic and pharmacodynamic profile. This guide synthesizes the current understanding of this compound's reversible inhibitory action, providing a foundational resource for researchers in the field.

Mechanism of Action and Signaling Pathway

This compound targets phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade. PLA2 catalyzes the hydrolysis of the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting PLA2, this compound effectively blocks the production of these downstream signaling molecules.

The following diagram illustrates the PLA2 signaling pathway and the point of inhibition by this compound.

Quantitative Data on this compound Inhibition

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 1.0 µM | Phospholipase A2 | [1] |

| IC50 | 7 µM | Guinea pig lung PLA2 | [2] |

Experimental Protocols for Determining Reversibility

The reversibility of an enzyme inhibitor is a critical characteristic that distinguishes it from irreversible inhibitors, which form covalent bonds with the enzyme. The following are detailed methodologies for key experiments that can be employed to assess the reversibility of this compound's inhibition of PLA2.

Washout Experiment

A washout experiment is a direct method to determine if an inhibitor's effect diminishes after its removal from the experimental system.

Objective: To assess the recovery of PLA2 activity after the removal of this compound.

Methodology:

-

Enzyme-Inhibitor Incubation: Incubate purified PLA2 enzyme with a saturating concentration of this compound (e.g., 5-10 times the IC50) for a predetermined period (e.g., 30-60 minutes) to ensure binding equilibrium.

-

Inhibitor Removal: Rapidly remove the unbound inhibitor from the enzyme-inhibitor complex. This can be achieved through methods such as:

-

Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with a specific molecular weight cutoff and dialyze against a large volume of inhibitor-free buffer.

-

Gel Filtration: Pass the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the larger enzyme from the smaller inhibitor molecule.

-

Rapid Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold or more) into a reaction buffer containing the substrate. This reduces the concentration of the free inhibitor to a level well below its IC50.

-

-

Enzyme Activity Assay: Immediately after the removal or dilution of this compound, measure the enzymatic activity of PLA2. A standard PLA2 activity assay can be used, which typically involves a fluorescent or radiolabeled phospholipid substrate.

-

Data Analysis: Compare the enzyme activity in the washout sample to a positive control (enzyme without inhibitor) and a negative control (enzyme with inhibitor, no washout). A significant recovery of enzyme activity in the washout sample indicates reversible inhibition.

The logical workflow for a washout experiment is depicted below.

Binding Kinetics Analysis using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for studying the kinetics of biomolecular interactions in real-time without the need for labels.

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of the this compound and PLA2 interaction.

Methodology:

-

Immobilization: Covalently immobilize purified PLA2 onto the surface of an SPR sensor chip.

-

Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.

-

Association Phase: Monitor the binding of this compound to the immobilized PLA2 in real-time, which is observed as an increase in the SPR signal.

-

Dissociation Phase: Replace the this compound solution with the running buffer to monitor the dissociation of the inhibitor from the enzyme, observed as a decrease in the SPR signal.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and Kd values. A measurable koff value is indicative of a reversible interaction.

Conclusion

References

Methodological & Application

Optimal Working Concentration of ONO-RS-082 In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid from membrane phospholipids. This document provides detailed application notes and experimental protocols for determining and utilizing the optimal working concentration of this compound in various in vitro settings. The provided information is intended to guide researchers in effectively employing this inhibitor to investigate PLA2-mediated signaling pathways and for the development of novel therapeutic agents.

Introduction

Phospholipase A2 (PLA2) enzymes play a central role in numerous physiological and pathological processes, including inflammation, signal transduction, and host defense. Upon activation, PLA2 hydrolyzes the sn-2 position of glycerophospholipids, liberating arachidonic acid and lysophospholipids. Arachidonic acid is subsequently metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate a diverse array of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. This compound effectively blocks the initial step in this cascade by inhibiting PLA2 activity, making it a valuable tool for studying inflammatory and other PLA2-dependent pathways. Recent studies have also suggested a novel role for this compound as an antibiotic agent with a unique mechanism of action involving membrane permeabilization in Gram-positive bacteria.

Mechanism of Action

This compound is a reversible inhibitor of Ca2+-independent phospholipase A2 (iPLA2).[1] Its primary mechanism of action involves the direct inhibition of PLA2, thereby preventing the release of arachidonic acid from cell membranes. This, in turn, blocks the downstream production of eicosanoids, which are key mediators of inflammation.

Signaling Pathway of Phospholipase A2 (PLA2) and Inhibition by this compound

Caption: this compound inhibits PLA2, blocking the release of arachidonic acid.

Quantitative Data Summary

The optimal working concentration of this compound is cell type- and assay-dependent. A summary of reported effective concentrations is provided below. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

| Parameter | Value | Species/Cell Type | Assay | Reference |

| IC50 | 1.0 µM | Not specified | Phospholipase A2 activity assay | MedChemExpress, DC Chemicals |

| IC50 | 7 µM | Purified guinea pig lung | Phospholipase A2 activity assay | Abcam, Fisher Scientific |

| Effective Conc. | 3.5 µM | Human platelets | Thromboxane production inhibition | Cayman Chemical |

| Effective Conc. | 10 µM | A549 lung epithelial cells | PGE2 release inhibition | MedChemExpress |

| Effective Conc. | 1 - 100 µM | Rat peritoneal mast cells | Histamine release inhibition | International Archives of Allergy and Immunology |

Experimental Protocols

Protocol 1: Inhibition of Substance P-induced Histamine Release from Rat Peritoneal Mast Cells

This protocol is adapted from a study demonstrating the concentration-dependent inhibition of histamine release by this compound.[2]

1. Materials:

-

This compound (stock solution in DMSO)

-

Substance P

-

Percoll

-

HEPES buffer

-

Rat peritoneal mast cells

2. Mast Cell Isolation:

-

Isolate peritoneal cells from rats by peritoneal lavage with HEPES buffer.

-

Purify mast cells using a Percoll gradient.

-

Wash and resuspend the purified mast cells in HEPES buffer.

3. Histamine Release Assay:

-

Pre-incubate the purified mast cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) for 10 minutes at 37°C.

-

Challenge the cells with Substance P (10⁻⁵ mol/l) for 1 minute at 37°C to induce histamine release.

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant and measure the histamine content using a suitable method (e.g., fluorometric assay or ELISA).

-

Calculate the percentage of histamine release relative to the total histamine content (determined by lysing an aliquot of cells).

Experimental Workflow for In Vitro Inhibition Assay

Caption: General workflow for an in vitro inhibition assay using this compound.

Protocol 2: General Protocol for Inhibition of Prostaglandin E2 (PGE2) Release in A549 Cells

This is a general protocol based on the reported use of this compound in A549 cells. The specific stimulus will depend on the experimental question.

1. Materials:

-

A549 human lung adenocarcinoma cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound (stock solution in DMSO)

-

Stimulus of interest (e.g., IL-1β, TNF-α, or bacterial components)

-

PGE2 ELISA kit

2. Cell Culture:

-

Culture A549 cells in appropriate flasks or plates until they reach 80-90% confluency.

-

For experiments, seed cells into 24- or 48-well plates and allow them to adhere overnight.

3. PGE2 Release Assay:

-

Replace the culture medium with serum-free medium and pre-incubate the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

-

Add the desired stimulus to the wells and incubate for the appropriate time to induce PGE2 release (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 3: General Protocol for Inhibition of Thromboxane B2 (TXB2) Production in Human Platelets

This is a general protocol based on the reported use of this compound in human platelets. The specific agonist will depend on the experimental design.

1. Materials:

-

Freshly isolated human platelets

-

Tyrode's buffer

-

This compound (stock solution in DMSO)

-

Platelet agonist (e.g., epinephrine, collagen, arachidonic acid)

-

TXB2 ELISA kit

2. Platelet Preparation:

-

Isolate platelets from fresh human blood by differential centrifugation.

-

Wash and resuspend the platelets in Tyrode's buffer to the desired concentration.

3. Thromboxane B2 Production Assay:

-

Pre-incubate the platelet suspension with this compound (e.g., 3.5 µM) or vehicle (DMSO) for 10-15 minutes at 37°C.

-

Add the platelet agonist to initiate platelet activation and thromboxane production.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle agitation.

-

Stop the reaction by adding a stopping reagent (e.g., indomethacin or by placing on ice).

-

Centrifuge the samples to obtain platelet-free plasma/supernatant.

-

Measure the concentration of TXB2 (the stable metabolite of TXA2) in the supernatant using a commercial ELISA kit.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of phospholipase A2 in various biological processes. The optimal working concentration of this compound is highly dependent on the specific in vitro model and the assay being performed. It is imperative for researchers to empirically determine the most effective concentration for their experimental setup by performing a dose-response analysis. The protocols provided herein serve as a guide for the application of this compound in common in vitro assays.

References

- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of phospholipase A2 inhibitor this compound on substance P-induced histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of ONO-RS-082 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade responsible for the production of various inflammatory mediators.[1][2][3] Accurate preparation of a stock solution is the first critical step for in vitro and in vivo studies investigating its biological effects, which include the disruption of endosome tubule formation and maintenance of the Golgi complex.[2][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Properties and Storage

A summary of the key quantitative data for this compound is presented in the table below. It is crucial to use this information for accurate concentration calculations and proper storage to maintain the compound's stability and activity.

| Property | Value | Citations |

| Molecular Weight | 371.86 g/mol | [3][5] |

| Appearance | White to off-white solid | [5] |

| Solubility in DMSO | Up to 100 mg/mL (268.92 mM). Solubility can be aided by warming or sonication. It is recommended to use newly opened, anhydrous DMSO as the product is hygroscopic. | [1][5] |

| Storage of Powder | -20°C for up to 3 years or 4°C for up to 2 years. Store in the dark as the compound is light-sensitive. | [1][5] |

| Stock Solution Storage | Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. | [2][5][6] |

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution

This protocol details the steps to prepare a 50 mM stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)[7]

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional, for aiding dissolution)

Equipment

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Calculations

To prepare a 50 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 50 mM stock solution:

-

Concentration = 50 mM = 0.050 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 371.86 g/mol

Mass (mg) = 0.050 mol/L * 0.001 L * 371.86 g/mol = 0.01859 g = 18.59 mg

Procedure

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[6] This prevents condensation of moisture onto the hygroscopic compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound (e.g., 18.59 mg for 1 mL of a 50 mM solution) into the tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[5]

-

Storage: Store the aliquots at -20°C or -80°C in a light-protected container.[1][2][4][5][6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Mechanism of Action: Inhibition of PLA2 Signaling

This compound exerts its effects by inhibiting phospholipase A2 (PLA2). This enzyme is responsible for hydrolyzing membrane phospholipids to release arachidonic acid, the precursor for prostaglandins and leukotrienes, which are potent inflammatory mediators. The diagram below shows a simplified representation of this pathway.

Caption: this compound inhibits the PLA2-mediated release of arachidonic acid.

Safety Precautions

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

- 1. This compound, phospholipase A2 (PLA2) inhibitor (CAS 99754-06-0) | Abcam [abcam.com]

- 2. tribioscience.com [tribioscience.com]

- 3. This compound ≥97% (HPLC) | 99754-06-0 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|99754-06-0|COA [dcchemicals.com]

- 7. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for In Vivo Administration of ONO-RS-082 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-082 is a reversible inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, this compound has the potential to modulate inflammatory responses, making it a compound of interest for various therapeutic areas. These application notes provide a summary of the currently available information on the in vivo administration and dosage of this compound in animal models, along with generalized protocols that can be adapted for preclinical research.

Note: Publicly available in vivo data for this compound is limited. The information provided herein is based on the available scientific literature and should be supplemented with further dose-finding and pharmacokinetic studies for specific research applications.

Quantitative Data Summary

Currently, detailed pharmacokinetic and comprehensive dose-response data for this compound in various animal models are not widely published. The table below summarizes the available in vivo dosage information.

| Animal Model | Disease/Indication | Administration Route | Dosage | Study Duration | Observed Effect |

| Rat | Pulmonary Hypertension | Not Specified | 50 mg/kg/day | Long-term | Not Specified |

Mechanism of Action: Phospholipase A2 Inhibition

This compound exerts its pharmacological effect by inhibiting the activity of phospholipase A2 (PLA2). PLA2 enzymes hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By blocking this initial step, this compound can effectively suppress the production of these key inflammatory mediators.

Figure 1: Simplified signaling pathway of this compound mediated inhibition of the arachidonic acid cascade.

Experimental Protocols

Due to the limited specific protocols for this compound in the public domain, the following are generalized experimental protocols for the in vivo administration of a test compound in rodent models. These should be adapted based on the specific experimental design, compound characteristics, and institutional animal care and use committee (IACUC) guidelines.

General Workflow for In Vivo Efficacy Study

Figure 2: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Animal Models

-

Species: Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6, BALB/c). The choice of species and strain will depend on the disease model.

-

Health Status: Use healthy, specific-pathogen-free (SPF) animals.

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

Formulation and Preparation of this compound

The solubility of this compound in aqueous solutions is limited. Therefore, a suitable vehicle is required for in vivo administration.

-

Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

-

Preparation:

-

Weigh the required amount of this compound.

-

Dissolve in a minimal amount of DMSO.

-

Add PEG400 and vortex to mix.

-

Add Tween 80 and vortex to mix.

-

Bring the solution to the final volume with sterile saline or phosphate-buffered saline (PBS).

-

The final formulation should be a clear solution. If precipitation occurs, sonication or gentle warming may be required. Prepare fresh on the day of dosing.

-

Administration Routes

The choice of administration route will depend on the desired pharmacokinetic profile and the experimental model.

-

Oral (PO) Gavage:

-

Procedure: Use a proper-sized, ball-tipped gavage needle. Gently restrain the animal and insert the needle over the tongue into the esophagus and down to the stomach. Administer the formulation slowly.

-

Volume: Typically 5-10 mL/kg for rats and 10 mL/kg for mice.

-

-

Intraperitoneal (IP) Injection:

-

Procedure: Restrain the animal to expose the abdomen. Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Volume: Typically 5-10 mL/kg for rats and 10-20 mL/kg for mice.

-

-

Intravenous (IV) Injection:

-

Procedure: For rats, the lateral tail vein is commonly used. For mice, the tail vein is also the preferred site. Proper restraint and technique are crucial.

-

Volume: Typically 1-5 mL/kg for rats and 5-10 mL/kg for mice. The injection should be administered slowly.

-

-

Subcutaneous (SC) Injection:

-

Procedure: Lift the loose skin on the back of the neck or flank to form a tent. Insert a 25-27 gauge needle into the base of the tented skin.

-

Volume: Typically 5-10 mL/kg for rats and 10-20 mL/kg for mice.

-

Dosing Regimen

-

Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal effective dose of this compound for a specific animal model and indication. A starting point could be a logarithmic dose range (e.g., 1, 10, 50 mg/kg).

-

Frequency: The dosing frequency (e.g., once daily, twice daily) should be determined based on the pharmacokinetic properties of this compound, which are not currently well-documented.

Monitoring and Endpoint Analysis

-

Monitoring: Animals should be monitored regularly for clinical signs of toxicity, changes in body weight, and food/water intake.

-

Endpoint Analysis: At the end of the study, various endpoints can be assessed, including:

-

Pharmacodynamic markers: Measurement of inflammatory mediators (e.g., prostaglandins, leukotrienes) in plasma or tissue.

-

Efficacy measures: Dependent on the disease model (e.g., tumor volume, inflammatory score, behavioral tests).

-

Pharmacokinetic analysis: Collection of blood samples at various time points after dosing to determine key PK parameters (Cmax, Tmax, AUC, half-life).

-

Conclusion

The successful in vivo application of this compound in animal models requires careful consideration of the experimental design, including the choice of animal model, administration route, dosage, and formulation. While specific data for this compound is sparse, the general principles of preclinical pharmacology and the provided generalized protocols offer a framework for researchers to design and execute robust in vivo studies. It is imperative to conduct preliminary dose-finding and tolerability studies to establish a safe and effective dosing regimen for each specific application.

Application Notes and Protocols for ONO-RS-082 in the Study of PLA2-Mediated Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2), a critical enzyme in the initiation of the arachidonic acid cascade and subsequent production of pro-inflammatory lipid mediators.[1][2][3] By blocking PLA2 activity, this compound serves as an invaluable tool for investigating the role of PLA2-mediated signaling in a multitude of physiological and pathological processes, including inflammation, cell trafficking, and cardiovascular disease. These application notes provide detailed protocols for the use of this compound in various in vitro and in vivo experimental models to dissect the intricate signaling pathways governed by PLA2.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂ClNO₃ | [1] |

| Molecular Weight | 371.86 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [1] |

| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months. | [1] |

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various assays, demonstrating its efficacy in blocking PLA2 and its downstream effects.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (PLA2 Inhibition) | 1.0 µM | General PLA2 activity assay | [1][4][5] |

| IC₅₀ (PLA2 Inhibition) | 7 µM | Specific PLA2 activity assay | [2][3] |

| Effective Concentration (PMN Migration Inhibition) | 10 µM | P. aeruginosa-induced PMN transepithelial migration in A549 cells | [1][4] |

| Effective Concentration (PGE₂ Release Inhibition) | 10 µM | P. aeruginosa-induced PGE₂ release in A549 cells | [1][4] |

| Effective Concentration (Histamine Release Inhibition) | 10⁻⁶ to 10⁻⁴ M | Substance P-induced histamine release from rat peritoneal mast cells | [6] |

| Effective Concentration (Endocytic Trafficking Block) | 1-10 µM | Endocytic recycling of LDLR and TfR in HeLa cells | [7] |

| In Vivo Dosage (Pulmonary Hypertension Model) | 50 mg/kg/day | Monocrotaline-induced pulmonary hypertension in rats | [1][4] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its application in research.

Figure 1: this compound inhibits the PLA2-mediated arachidonic acid cascade.

Figure 2: General experimental workflow for using this compound.

Experimental Protocols

Protocol 1: In Vitro PLA2 Inhibition Assay

This protocol provides a method to determine the inhibitory effect of this compound on PLA2 activity using a commercially available assay kit.

Materials:

-

This compound (powder)

-

DMSO

-

PLA2 Assay Kit (e.g., Abcam, ab133089)

-

Purified PLA2 enzyme

-

Assay Buffer

-

Substrate (e.g., Diheptanoyl Thio-PC)

-

DTNB (Ellman's reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -80°C.

-

Prepare Working Solutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM).

-